molecular formula C16H11NO3 B1240998 4-oxo-N-phenyl-4H-chromene-2-carboxamide

4-oxo-N-phenyl-4H-chromene-2-carboxamide

Cat. No.: B1240998
M. Wt: 265.26 g/mol
InChI Key: VVWWYMNUAXKVCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-N-phenyl-4H-chromene-2-carboxamide is a synthetically versatile chromone carboxamide derivative that serves as a key scaffold in medicinal chemistry research. This compound is characterized by a planar molecular conformation stabilized by intramolecular hydrogen bonds, which influences its interaction with biological targets . Researchers are exploring its potential in multiple areas of drug discovery. One significant application is in oncology; chromone-2-carboxamide derivatives have demonstrated cytotoxic effects and have been evaluated for their antiproliferative activity against human breast cancer cell lines, including both ER(+) MCF-7 and ER(−) MDA-MB-231 types . Another promising research direction is in combating microbial resistance. Structural analogs of this compound have shown potent inhibitory activity against the biofilm formation of Pseudomonas aeruginosa , a critical priority pathogen, by potentially acting as ligands for the PqsR receptor in the quorum-sensing system . Furthermore, this chemical template has been investigated for the development of ligands for central nervous system targets, such as the A3 adenosine receptor and monoamine oxidase B (MAO-B), highlighting its utility in neurodegenerative disease research . The chromone core is a privileged structure in drug discovery, and this specific carboxamide provides a valuable building block for structure-activity relationship (SAR) studies and the synthesis of novel bioactive molecules . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

4-oxo-N-phenylchromene-2-carboxamide

InChI

InChI=1S/C16H11NO3/c18-13-10-15(20-14-9-5-4-8-12(13)14)16(19)17-11-6-2-1-3-7-11/h1-10H,(H,17,19)

InChI Key

VVWWYMNUAXKVCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2

Synonyms

4-Oxo-N-phenyl-4H-chromene-2-carboxamide

Origin of Product

United States

Synthetic Methodologies for 4 Oxo N Phenyl 4h Chromene 2 Carboxamide and Analogous Structures

Established Multi-Step Synthetic Pathways

Conventional methods for synthesizing 4-oxo-N-phenyl-4H-chromene-2-carboxamide typically involve a linear, multi-step sequence. This approach allows for the careful construction and purification of intermediates, ensuring the final product's integrity.

Formation of the Chromene Core (e.g., Condensation Reactions)

The foundational step in the synthesis is the formation of the chromone (B188151) ring system. A common and effective method involves the condensation of a phenol (B47542) with a β-ketoester or a related dicarbonyl compound. wikipedia.org For instance, substituted 2'-hydroxyacetophenones can react with diethyl oxalate (B1200264) in the presence of a base like sodium methoxide. nih.gov This reaction proceeds through a Claisen-type condensation followed by an intramolecular cyclization and dehydration to yield the 4-oxo-4H-chromene-2-carboxylate ester. wikipedia.orgnih.gov Microwave irradiation has been shown to significantly accelerate this process, leading to high yields of the desired chromone carboxylic acids. nih.govresearchgate.net

Another well-established method is the Pechmann condensation, which typically involves the reaction of a phenol with a β-ketoester under acidic conditions to form coumarins, which are isomers of chromones. wikipedia.orgsathyabama.ac.in Variations of this reaction, such as the Simonis chromone cyclization, utilize phosphorus pentoxide to facilitate the reaction between phenols and β-ketoesters, leading directly to the chromone core. wikipedia.org

The mechanism of these condensation reactions generally involves the activation of the reactants, often by a catalyst, followed by a nucleophilic attack to form a new bond and subsequent elimination of a small molecule like water or an alcohol. numberanalytics.com

Ester Formation and Hydrolysis to Carboxylic Acid Intermediates

Following the formation of the chromene core, which often results in an ester at the 2-position (e.g., ethyl 4-oxo-4H-chromene-2-carboxylate), the next step is typically the hydrolysis of this ester to the corresponding carboxylic acid. rsc.orglibretexts.org This transformation is crucial for the subsequent amidation step.

The hydrolysis can be achieved under either acidic or basic conditions. libretexts.orgucalgary.ca Basic hydrolysis, also known as saponification, involves treating the ester with a base such as sodium hydroxide, followed by an acidic workup to neutralize the resulting carboxylate salt and yield the carboxylic acid. libretexts.orgmasterorganicchemistry.com This process is generally irreversible under basic conditions. masterorganicchemistry.com

Acid-catalyzed hydrolysis, on the other hand, is an equilibrium-driven process where the ester is heated with water in the presence of a strong acid catalyst. ucalgary.caorgosolver.commnstate.edu The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.org

Amidation Reactions and Coupling Strategies (e.g., PyBOP, HATU)

The final key step in the synthesis of this compound is the formation of the amide bond between the 4-oxo-4H-chromene-2-carboxylic acid intermediate and an aniline (B41778). This is typically achieved using a variety of coupling reagents to activate the carboxylic acid. researchgate.net

Commonly used coupling agents include (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). rsc.orgresearchgate.netpeptide.com These reagents convert the carboxylic acid into a more reactive species, facilitating the nucleophilic attack by the amine. sigmaaldrich.com

The general procedure involves activating the carboxylic acid with the coupling reagent in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), followed by the addition of the aniline. rsc.orgresearchgate.net While one-pot procedures where all reagents are mixed together are possible with phosphonium-based reagents like PyBOP, uronium-based reagents like HATU are best used in a two-step process where the carboxylic acid is pre-activated before the amine is added to avoid side reactions. reddit.com Other coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) are also effective for this transformation. reddit.com

One-Pot and Multi-Component Reaction (MCR) Strategies in Chromene-Carboxamide Synthesis

To improve efficiency and reduce waste, one-pot and multi-component reaction (MCR) strategies have been developed for the synthesis of chromene-carboxamides and related structures. rsc.orgnih.gov MCRs are convergent reactions where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. sathyabama.ac.innih.govresearchgate.net

For example, a one-pot, three-component synthesis of indolyl-4H-chromene-3-carboxamides has been reported. This reaction involves the condensation of salicylaldehydes, substituted acetoacetanilides, and indoles in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.org This approach offers several advantages, including shorter reaction times, operational simplicity, and high yields. rsc.org Similarly, other MCRs have been developed for the synthesis of various chromene derivatives using different catalysts and starting materials. researchgate.netsharif.edujcsp.org.pkresearchgate.net These reactions often proceed through a cascade of elementary steps, such as Knoevenagel condensation followed by a Michael-type addition and cyclization. ijpsjournal.com

Green Chemistry Principles in the Synthesis of Chromene Derivatives

In recent years, there has been a significant emphasis on developing environmentally friendly or "green" synthetic methods for chromene derivatives. ijpsjournal.comresearchgate.net These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. ijpsjournal.com

Environmentally Benign Solvents and Catalytic Systems

A key aspect of green chemistry is the use of environmentally benign solvents and catalytic systems. nih.govresearchgate.net Water has been utilized as a green solvent for the synthesis of 2-amino-4H-chromenes. sharif.eduijpsjournal.com The use of water as a solvent offers significant environmental benefits over traditional organic solvents.

In addition to green solvents, various novel catalytic systems have been explored. These include the use of nano-catalysts, which can offer high activity and selectivity, and can often be recovered and reused. sharif.edunih.gov For instance, a magnetic nano-catalyst has been used for the one-pot synthesis of chromenes under solvent-free conditions. nih.gov Other green catalysts that have been employed in chromene synthesis include ionic liquids, biocatalysts, and catalysts derived from agricultural waste. ijpsjournal.com The use of ultrasound and microwave irradiation are also considered green techniques as they can significantly reduce reaction times and energy consumption. researchgate.netnih.gov

Microwave and Ultrasound-Assisted Synthesis

Modern energy-efficient activation techniques like microwave and ultrasound irradiation have become popular in organic synthesis for their ability to dramatically reduce reaction times, increase product yields, and enhance product purity compared to conventional methods. nih.govmdpi.com

Microwave-Assisted Synthesis

Microwave energy has been successfully employed in the synthesis of chromone derivatives, particularly for the preparation of key precursors like 4-oxo-4H-chromene-2-carboxylic acids. researchgate.net Researchers have optimized microwave-assisted processes by varying parameters such as the type of base, solvent, temperature, and reaction time to significantly improve reaction yields. nih.gov For instance, the synthesis of 6-bromochromone-2-carboxylic acid, a crucial starting material, was improved to an 87% yield through a microwave-assisted process. nih.govresearchgate.net This method is valued for being safe, cost-effective, fast, and robust, facilitating the development of diverse chromone-based libraries. researchgate.net

The application of microwave irradiation is not limited to precursors. It has been used in multi-component reactions (MCRs) to afford various 2H-chromene and 4H-chromene derivatives in good yields. mdpi.comresearchgate.net In one study, MCRs under microwave assistance at 120°C for just 8-10 minutes produced the desired chromene derivatives, a significant time reduction compared to the 4-7 hours required for conventional heating. mdpi.com Another protocol for synthesizing 4H-chromene derivatives bearing a 5-phenoxypyrazole nucleus reported yields of 68-90% under microwave irradiation. researchgate.net These efficient protocols highlight the advantages of microwaves in accelerating the synthesis of complex heterocyclic scaffolds. nih.gov

Ultrasound-Assisted Synthesis

Ultrasound irradiation, or sonochemistry, is another green chemistry approach that enhances chemical reactions. mdpi.comresearchgate.net It has been effectively used in the one-pot, three-component synthesis of 2-amino-4-aryl-4H-chromene derivatives. researchgate.net The use of ultrasound in an aqueous medium can lead to higher yields, shorter reaction times, and milder reaction conditions compared to traditional methods. researchgate.net

One study demonstrated the synthesis of substituted 2-amino-3-cyano-4-aryl-4H-chromenes using an ultrasound-assisted method that achieved a 92% yield in just 15 minutes at 40°C. sci-hub.se In contrast, the conventional method required 3.5 hours at reflux temperature to obtain an 85% yield. sci-hub.se Similarly, the synthesis of highly substituted 4H-pyran derivatives, which share a structural core with chromenes, was achieved in excellent yields (up to 91%) in just 2 hours using an ultrasonic bath (40 kHz). nih.gov These findings underscore the efficiency of ultrasound as a sustainable tool in the synthesis of chromene and related heterocyclic systems. mdpi.com

Synthetic Optimization and Yield Enhancement Strategies

The optimization of synthetic routes is crucial for the efficient production of this compound and its analogs. Key strategies focus on improving the yield of both the carboxylic acid precursor and the final amidation step.

A common starting material for these syntheses is 4-oxo-4H-chromene-2-carboxylic acid. researchgate.net The synthesis of this precursor has been a focus of optimization studies. For example, in the synthesis of 6-bromochromone-2-carboxylic acid, various parameters were adjusted, including the base, solvent, temperature, and reaction time. The use of microwave assistance in this optimization process led to a significant improvement in yield, reaching up to 87%. nih.gov

For the final amidation step to form the carboxamide, a two-step method has proven effective for enhancing yields. nih.govresearchgate.net This procedure involves first converting the 4-oxo-4H-chromene-2-carboxylic acid into its more reactive acyl chloride intermediate, 4-oxo-4H-chromene-2-carbonyl chloride. researchgate.net This is typically achieved using reagents like phosphorus pentachloride (PCl₅). researchgate.net The acyl chloride can be synthesized quantitatively, is stable at low temperatures for storage, and can then be condensed with the desired aniline or other amine in the presence of a base like triethylamine to smoothly form the amide bond. nih.govresearchgate.net This two-step approach circumvents issues seen with direct coupling reagents like CDI and PyBOP, which sometimes result in lower yields (not exceeding 25-32% in some trials). nih.gov

The following table summarizes the optimization of the synthesis of 6-bromochromone-2-carboxylic acid (a precursor) using microwave assistance. nih.govresearchgate.net

EntryBase (Equivalents)SolventTemperature (°C)Time (min)Yield (%)
8NaOH (2.5)Dioxane/H₂O1201030
9NaOH (2.5)Dioxane/H₂O1401019
10NaOH (2.5)Dioxane/H₂O1202034
16K₂CO₃ (2.5)Dioxane/H₂O12010+587

Data adapted from research on optimizing the synthesis of chromone-2-carboxylic acids. nih.govresearchgate.net

Derivatization Strategies for Structural Modification

Derivatization of the this compound scaffold is a key strategy for exploring structure-activity relationships (SAR) and developing new compounds with specific biological profiles. nih.govnih.gov Modifications can be made to the N-phenyl ring, the amide linkage, and the chromone core itself.

A primary derivatization strategy involves modifying the N-phenyl ring of the carboxamide. This includes introducing various electron-donating or electron-withdrawing groups to the phenyl ring to study their electronic effects on biological activity. nih.gov Beyond the phenyl group, the entire substituent attached to the amide nitrogen can be varied, replacing it with different aliphatic or other aromatic side chains. nih.govresearchgate.net

Another significant modification is the creation of "retro-amide" analogs, where the orientation of the amide bond is reversed (chromone-NH-CO-R instead of chromone-CO-NH-R). nih.gov While synthetically challenging due to a scarcity of literature, these retro-amides have been successfully synthesized and have shown potent biological activity, sometimes exceeding that of their "direct" amide counterparts. nih.gov

The chromone nucleus itself can also be modified. For example, new heterocyclic systems can be fused or attached to the chromone core. In one study, 3-[(4-aminophenylimino)methyl]-6-chloro-4-oxo-4H-chromene was used as a starting point to react with various aldehydes and cyclic compounds, leading to a range of complex derivatives bearing new nitrogen heterocyclic systems. researchgate.net Further derivatization can be achieved by replacing the amidic hydrogen with an alkyl group, such as a methyl substituent, which alters the molecule's conformation and hydrogen bonding capabilities. nih.govscilit.com

The following table showcases a selection of synthesized derivatives based on the chromone-2-carboxamide scaffold, highlighting the structural diversity that can be achieved.

Compound IDStructure DescriptionYield (%)Reference
3v4-Oxo-N-(pyrimidin-2-yl)-4H-chromene-2-carboxamide97 nih.gov
42-(pyrrolidine-1-carbonyl)-4H-chromen-4-one45 nih.govscilit.com
6n2,4-dinitro-N-(4-oxo-4H-chromen-2-yl)benzamide- researchgate.net
71-{4-[(6-chloro-4-oxo-4H-chromen-3-ylmethylene)amino]phenyl}pyrrolidine-2,4-dione- researchgate.net
-6-bromo-N-(cyclohex-1-en-1-ylmethyl)-4-oxo-4H-chromene-2-carboxamide- researchgate.net

Structural Elucidation and Conformational Analysis of 4 Oxo N Phenyl 4h Chromene 2 Carboxamide

Spectroscopic Characterization Techniques

A variety of spectroscopic methods have been employed to confirm the identity and elucidate the structural features of 4-oxo-N-phenyl-4H-chromene-2-carboxamide in non-crystalline states.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

For instance, in a closely related derivative, 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide, the amide proton (CONH) signal appears at a downfield chemical shift of approximately δ = 10.66 ppm in DMSO-d6, indicating its involvement in hydrogen bonding. rsc.org The aromatic protons of the benzopyrone and phenyl rings are expected to resonate in the region of δ 7.0-8.5 ppm. The ¹³C NMR spectrum of the related 7-methoxy derivative shows the carbonyl carbon of the carboxylic acid precursor at δ = 161.89 ppm, a value that shifts upon amidation. rsc.org

A patent for related compounds provides ¹H NMR data for a similar chromone (B188151) derivative, showing aromatic protons in the range of 7.02 to 8.09 ppm and a key singlet for the amide proton at 9.88 ppm.

Table 1: Representative ¹H and ¹³C NMR Data for the Chromone-2-carboxamide Scaffold (Note: Data is compiled from related structures and may not represent the exact values for the title compound. Solvent and instrument frequency can influence chemical shifts.)

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Amide N-H~9.8-10.7-
Chromone Aromatic C-H~7.4-8.1~118-135
Phenyl Aromatic C-H~7.0-7.8~119-139
Chromone C2-~154
Chromone C3-H~6.8-7.5~107-113
Chromone C4 (C=O)-~178
Amide C=O-~158-162
Chromone Quaternary C-~123-156
Phenyl Quaternary C-~138

Data compiled from related chromone carboxamide structures.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a common technique used for such compounds. The expected molecular ion peak [M+H]⁺ for C₁₆H₁₁NO₃ would be approximately m/z 280.07. For a related compound, N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide, high-resolution mass spectrometry (HRMS) determined the molecular weight with high accuracy.

Table 2: Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/zMethod
[M+H]⁺280.0761Data not available in cited literatureESI-MS
[M+Na]⁺302.0580Data not available in cited literatureESI-MS

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group, the amide carbonyl (C=O), and the chromone carbonyl (C=O) groups. For a similar chromone structure, characteristic peaks were observed for the N-H stretch, and the carbonyl stretches.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amide N-HStretch~3300-3400
Aromatic C-HStretch~3000-3100
Chromone C=OStretch~1630-1660
Amide C=O (Amide I)Stretch~1650-1680
C=CStretch~1500-1600
C-NStretch~1200-1350

X-ray Crystallographic Investigations

Single-crystal X-ray diffraction has provided definitive insights into the solid-state structure of this compound. These studies have revealed its precise molecular conformation and the intricate network of intramolecular hydrogen bonds. The compound is known to crystallize in the monoclinic space group P2₁/n. ruc.dknih.govresearchgate.net

Molecular Conformation and Rotamer Analysis (e.g., Anti- and Syn-Rotamers)

The crystallographic data reveals that this compound adopts an anti-rotamer conformation about the C(2)-C(amide) bond. ruc.dkresearchgate.net This means that the carbonyl group of the amide is positioned away from the pyran oxygen of the chromone ring. This conformation is a common feature among related N-phenyl-4-oxo-4H-2-chromone carboxamides. nih.gov The molecule is largely planar, with a small dihedral angle between the mean planes of the chromone ring system and the N-phenyl ring, reported to be 6.57°. nih.govnih.gov This planarity is stabilized by the intramolecular hydrogen bonding network.

Intramolecular Hydrogen Bonding Networks (e.g., N–H···O, C–H···O Interactions)

A significant feature of the molecular structure is the presence of intramolecular hydrogen bonds that contribute to the stability of the observed conformation. researchgate.net An N—H···O hydrogen bond is formed between the amide nitrogen (N-H) and the oxygen atom of the chromone carbonyl group (C4=O), creating an S(6) ring motif. nih.gov Additionally, a weaker C—H···O interaction is observed between an ortho-hydrogen of the phenyl ring and the oxygen atom of the amide carbonyl group, which also forms an S(6) ring. nih.gov These intramolecular interactions effectively lock the molecule into a relatively rigid and planar conformation.

Table 4: Intramolecular Hydrogen Bond Geometry in this compound (Note: Specific bond lengths and angles are derived from crystallographic information files for this or closely related structures and may have slight variations based on the specific crystal packing and refinement.)

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···O(chromone C=O)~0.86~2.05~2.69~130
C(phenyl)-H···O(amide C=O)~0.93~2.28~2.92~125

Supramolecular Structures and Crystal Packing Motifs (e.g., π–π Stacking)

The solid-state architecture of this compound is characterized by a network of non-covalent interactions that define its crystal packing. The molecule crystallizes in the monoclinic space group P2(1)/n. researchgate.netnih.gov Its structure is primarily influenced by a combination of hydrogen bonding and π–π stacking interactions, which together create a stable, three-dimensional supramolecular assembly.

A significant feature of the molecular conformation is the anti-rotamer arrangement around the C-N amide bond. researchgate.netnih.gov Intramolecular hydrogen bonds play a crucial role in conferring a high degree of planarity to the molecule. nih.govresearchgate.net Specifically, the amido nitrogen (N-H) and the carboxyl oxygen of the carboxamide group engage in strong intramolecular interactions with the oxygen atom of the chromene ring and an ortho hydrogen of the phenyl ring, respectively. nih.govresearchgate.net This extensive intramolecular hydrogen bonding network restricts the rotation of the chromone and phenyl rings, resulting in a more planar molecular structure than might otherwise be expected. nih.gov The planarity of the molecule is a key factor in facilitating intermolecular interactions.

In the crystal lattice, π–π stacking is a prominent feature, occurring between inversion-related molecules. nih.gov These interactions involve the aromatic rings of the chromone core and the N-phenyl substituent, contributing significantly to the stability of the crystal structure. The dihedral angle between the mean planes of the chromone and phenyl rings is a critical parameter in quantifying the deviation from complete planarity. In this compound, this angle is reported to be 6.57°, indicating a nearly coplanar arrangement which is conducive to effective π–π stacking.

In addition to π–π stacking, the supramolecular structure is reinforced by weak C-H···O intermolecular hydrogen bonds. nih.gov While strong intramolecular hydrogen bonds can limit the participation of the amide group in intermolecular contacts, these weaker interactions supplement the crystal packing, linking adjacent molecules. In related N-phenyl-4-oxo-4H-chromene-3-carboxamide isomers, molecules are linked by N-H···O hydrogen bonds to form chains, which are then connected into layers by C-H···O interactions. These layers are further stabilized by offset π–π interactions with intercentroid distances around 3.691 Å. Although the specific intermolecular hydrogen bonding pattern for the 2-carboxamide (B11827560) isomer is distinct due to its different substitution pattern, the principles of chain and layer formation through such interactions are a common motif in this class of compounds.

Table 1: Crystallographic and Conformational Data for this compound

Parameter Value Reference
Crystal System Monoclinic researchgate.netnih.gov
Space Group P2(1)/n researchgate.netnih.gov
Conformation (C-N rotamer) anti researchgate.netnih.gov
Dihedral Angle (Chromone-Phenyl) 6.57°

Polymorphism and its Structural Implications

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the study of pharmaceutical compounds as different polymorphs can exhibit varying physical and chemical properties. In the case of this compound, current crystallographic studies have identified a single crystalline form, crystallizing in the P2(1)/n space group. researchgate.netnih.gov

However, polymorphism is a known phenomenon within the broader class of chromone carboxamide derivatives. For instance, a closely related compound, 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide, has been shown to exhibit polymorphism, crystallizing in two different space groups, P2(1)/c and P1. researchgate.netnih.gov Another example is N-(2-methoxyphenyl)-4-oxo-4H-chromone-3-carboxamide, which also crystallizes in two polymorphic forms within the P2(1)/c space group, with each form having two molecules in the asymmetric unit. nih.gov

While no polymorphs of this compound have been reported to date, the documented existence of polymorphism in its structural analogues suggests that other crystalline forms could potentially be isolated under different crystallization conditions. The study of such potential polymorphs would be crucial for a complete understanding of its solid-state chemistry.

Computational Approaches to Molecular Structure and Dynamics

While specific computational studies focusing exclusively on the molecular structure and dynamics of this compound are not extensively detailed in the available literature, computational methods are widely applied to understand related chromone and coumarin (B35378) derivatives. These approaches provide valuable insights into molecular properties that are complementary to experimental data from techniques like X-ray crystallography.

For similar molecular systems, a range of computational techniques have been employed. Density Functional Theory (DFT) calculations, for example, are used to determine optimized molecular geometries, electronic properties, and the energy gaps between frontier molecular orbitals (HOMO and LUMO). researchgate.net Such calculations have been performed on novel chromone derivatives to correlate their electronic structure with observed biological activity. researchgate.net

Molecular docking simulations are another powerful tool used to predict the binding orientation and affinity of chromone-based ligands to biological targets such as enzymes or receptors. researchgate.net These studies are often combined with molecular dynamics (MD) simulations to explore the conformational flexibility of the ligand and the stability of the ligand-receptor complex over time. For a series of coumarin-based carboxamides, theoretical studies involving 3D-QSAR, pharmacophore modeling, molecular docking, and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations have been conducted to elucidate their potential as enzyme inhibitors. mdpi.com

Furthermore, computational methods like Natural Bond Orbital (NBO) analysis have been used to investigate intramolecular contacts and charge distributions in chromone-thiazole hybrids, helping to explain the stability of certain conformations. These studies can also calculate the rotational energy barriers around key single bonds, providing insight into the molecule's conformational landscape.

Although direct computational research on this compound is sparse, the application of these established computational methodologies would undoubtedly provide a deeper understanding of its structural stability, conformational preferences, and potential interactions in a biological context.

Investigation of Biological Activities and Associated Molecular Mechanisms

Enzyme Inhibitory Activity

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, making them significant targets in the development of treatments for neurodegenerative and psychiatric disorders. However, investigations into the MAO inhibitory potential of 4-oxo-N-phenyl-4H-chromene-2-carboxamide have determined that it is inactive against both isoforms. researchgate.netnih.gov This lack of activity is in stark contrast to its structural isomers, the N-phenyl-4-oxo-4H-chromene-3-carboxamides, which have demonstrated selective inhibition of MAO-B. nih.gov

Screening of this compound has shown it to be devoid of inhibitory activity against both MAO-A and MAO-B. nih.gov Consequently, the compound does not exhibit any selectivity toward either isoform. Its isomeric counterparts with the carboxamide group at the 3-position of the chromone (B188151) ring, however, show high selectivity for MAO-B. nih.gov

CompoundTarget IsoformInhibitory Activity (IC50)Selectivity
This compoundhMAO-AInactiveN/A
This compoundhMAO-BInactiveN/A

The absence of MAO inhibitory activity in this compound is attributed to its distinct molecular conformation. researchgate.net Structural analysis has revealed that the molecule adopts a highly planar structure due to the formation of strong intramolecular hydrogen bonds. researchgate.netnih.gov Specifically, interactions occur between the amide nitrogen (N-H) and the oxygen of the chromene ring's ether linkage, as well as between the carbonyl oxygen of the amide and an ortho hydrogen on the N-phenyl ring. researchgate.net These interactions constrain the rotational freedom around the amide bond, locking the molecule into a conformation that is apparently unable to fit effectively into the active site of either MAO-A or MAO-B. researchgate.netnih.gov This conformational rigidity prevents the necessary interactions with key residues within the enzyme's binding cavity, thus explaining the observed lack of inhibition. nih.gov

While this compound itself is not a primary candidate for carbonic anhydrase (CA) inhibition, derivatives bearing a sulfonamide group—a known zinc-binding function essential for CA inhibition—have been synthesized and evaluated. The chromone-2-carboxamide scaffold has thus been used as a template for developing potent inhibitors of various human (h) CA isoforms.

A key derivative, 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide, demonstrates significant inhibitory activity against several hCA isoforms. nih.gov This compound, which features the critical benzenesulfonamide (B165840) moiety, has been tested against the cytosolic isoforms hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII. nih.gov It displayed excellent, sub-micromolar inhibition against hCA II, IX, and XII. nih.gov Notably, it was found to be a highly effective inhibitor of the cancer-related isoform hCA IX, with potency greater than the standard reference drug Acetazolamide. nih.gov

CompoundhCA IsoformInhibition Constant (Ki)
4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamidehCA I524.8 nM
hCA II9.3 nM
hCA IX16.6 nM
hCA XII20.1 nM
Acetazolamide (Reference)hCA I250 nM
hCA II12.1 nM
hCA IX25.7 nM
hCA XII5.7 nM
Data sourced from a study on chromene-containing aromatic sulfonamides. nih.gov

The inhibitory potency of the sulfonamide derivatives of this compound is rationalized by the interaction of the sulfonamide group with the zinc ion in the CA active site. Structure-activity relationship (SAR) studies on this class of compounds reveal that the chromone scaffold plays a significant role in orienting the molecule within the active site to maximize interactions and enhance potency. nih.gov For the derivative 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide, the unsubstituted chromone ring was beneficial for potent hCA IX inhibition. nih.gov Further substitutions on the chromone core were shown to modulate activity and selectivity; for instance, the addition of methyl groups at positions 7 and 8 was beneficial for hCA I inhibitory activity but decreased potency against hCA IX. nih.gov The unsubstituted version of this derivative achieved a high selectivity for hCA IX over hCA I. nih.gov These findings indicate that the chromone-2-carboxamide framework serves as a valuable scaffold, where modifications can be made to tune the potency and isoform selectivity of CA inhibitors.

Cyclooxygenase (COX) Inhibition (e.g., COX-2 Selectivity)

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key mediators of inflammation. Research into novel COX-2 inhibitors has explored the potential of the chromone scaffold. A study on a series of 2-phenyl-4H-chromen-4-one derivatives, which are structurally related to this compound, demonstrated the importance of this chemical framework for COX-2 inhibitory activity. In this research, the chromene moiety was identified as a suitable template for the development of new COX-2 inhibitors.

Further investigations into 4-oxo-4H-furo[2,3-h]chromene derivatives also highlighted their potential as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), another enzyme involved in the inflammatory cascade. This dual inhibition is considered a promising strategy for the development of anti-inflammatory agents with an improved safety profile.

Modulation of Kinases and Phosphodiesterases

The chromone skeleton has been identified as a promising scaffold for the development of kinase inhibitors. Specifically, a series of chromone-2-aminothiazole derivatives have been designed and synthesized as inhibitors of protein kinase CK2, a potential target for anticancer drugs. nih.gov One of the most effective compounds in this series, compound 5i, exhibited an IC50 of 0.08 μM for CK2 inhibition and demonstrated potent anti-proliferative activity against HL-60 tumor cells. nih.gov

While direct studies on this compound's effect on phosphodiesterases are limited, the structural similarities to other kinase-inhibiting chromones suggest this as a potential area for future investigation. The inhibition of tyrosine kinases, a major family of enzymes involved in cellular signaling, has been observed with chalcone (B49325) derivatives, which are precursors in the synthesis of chromones. nih.gov This suggests that the broader class of chromone-containing compounds may possess kinase-modulating properties.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for Alzheimer's disease. The 4-oxo-4H-chromene scaffold has been explored for its potential in this area. A study on tacrine-4-oxo-4H-chromene hybrids revealed that these compounds are potent inhibitors of both human AChE and BuChE, with some derivatives showing inhibitory activity at nanomolar and picomolar concentrations. nih.gov

One notable hybrid, 6-hydroxy-4-oxo-N-{10-[(1,2,3,4-tetrahydroacridin-9-yl)amino]decyl}-4H-chromene-2-carboxamide, demonstrated potent combined inhibition of both cholinesterases and β-secretase 1 (BACE-1). nih.gov This highlights the potential of the 4-oxo-4H-chromene-2-carboxamide moiety as a building block for multifunctional agents targeting Alzheimer's disease.

β-Secretase 1 (BACE-1) Inhibition

β-Secretase 1 (BACE-1) is a primary target for the development of disease-modifying therapies for Alzheimer's disease, as it is involved in the production of amyloid-β peptides. The flavonoid scaffold of 4-oxo-4H-chromene has been identified as a promising starting point for the design of BACE-1 inhibitors.

The aforementioned study on tacrine-4-oxo-4H-chromene hybrids also demonstrated their efficacy as potent inhibitors of human BACE-1. nih.gov The dual-action capabilities of these hybrids, inhibiting both cholinesterases and BACE-1, underscore the therapeutic potential of the 4-oxo-4H-chromene-2-carboxamide scaffold in the context of neurodegenerative diseases.

Antimicrobial Research

The emergence of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents. The chromone nucleus has been a focal point of such research, with various derivatives exhibiting a broad spectrum of activity against bacteria and fungi.

Antibacterial and Antifungal Efficacy (e.g., against Gram-positive and Gram-negative strains)

Derivatives of the 4-oxo-4H-chromene scaffold have demonstrated notable antibacterial and antifungal properties. For instance, novel chromone derivatives have been synthesized and shown to possess moderate to high antibacterial activity. researchgate.net In one study, a new class of pyrano[3,4-c]chromene, benzo[c]chromene, chromeno[3,4-c]pyridine, and chromeno[4,3-c]pyrazole were prepared from a 3-benzoyl-2H-chromen-2-one precursor, with most of the resulting chromene derivatives showing enhanced antibacterial effects compared to the starting material. researchgate.net

In terms of antifungal activity, certain chromenol derivatives have been evaluated against a panel of eight fungi, with many of the tested compounds showing greater activity than the reference drugs ketoconazole (B1673606) and bifonazole. nih.gov The presence of a 2-(tert-butyl)-2H-chromen-2-ol substituent on a triazole ring was found to be particularly beneficial for antifungal activity. nih.gov

Compound TypeMicroorganismActivityReference
Pyrano[3,4-c]chromene derivativesVarious bacteriaModerate to high antibacterial activity researchgate.net
Chromenol derivativesVarious fungiMore active than ketoconazole and bifonazole nih.gov
N-Aryl Carbamate derivativesPlant fungal pathogensGood antifungal activity in vitro researchgate.net

Anti-Biofilm Properties and Quorum Sensing (QS) Inhibition

Bacterial biofilms are a significant challenge in clinical settings due to their increased resistance to antimicrobial agents. Quorum sensing (QS) is a cell-to-cell communication system that regulates biofilm formation and virulence in many pathogenic bacteria. Targeting QS is a promising anti-virulence strategy.

Research has shown that chromone-2-carboxamide analogs are effective inhibitors of biofilm formation in Pseudomonas aeruginosa, a "critical priority" pathogen. nih.govresearchgate.netmdpi.com A study investigating direct and retro chromone-2-carboxamides found that several derivatives from the retro series were potent inhibitors of P. aeruginosa biofilm formation, with 16 out of 25 compounds showing inhibition of 50% or more at a concentration of 50 μM. nih.govmdpi.com

The most potent compound identified was 2,4-dinitro-N-(4-oxo-4H-chromen-2-yl) benzamide, which exhibited a biofilm inhibition of 90.9%. mdpi.com These compounds are believed to act by interfering with the PqsR receptor, a key component of the Pseudomonas quinolone signal (PQS) quorum sensing system. nih.govresearchgate.net

CompoundBiofilm Inhibition (%) at 50 µMReference
2,4-dinitro-N-(4-oxo-4H-chromen-2-yl) benzamide90.9 mdpi.com
3,5-dinitrophenyl analogue78.3 mdpi.com

Anticancer and Antiproliferative Investigations

The chromene scaffold is a recurring motif in compounds exhibiting anticancer properties. nih.govnih.gov Derivatives of this compound have been a subject of research for their potential as antiproliferative and cytotoxic agents against various cancer cell lines.

In Vitro Cytotoxicity Profiling Across Various Cancer Cell Lines

The cytotoxic effects of 4H-chromene derivatives have been evaluated against a panel of human cancer cell lines, including those from lung, breast, and colon cancers. While specific data for the parent compound this compound is not detailed in the provided sources, related 4H-chromene analogs have shown significant activity. For instance, certain novel heterocyclic-incorporated 4H-benzo[h]chromenes demonstrated high anticancer activity against all targeted cell lines, with IC₅₀ values ranging from 0.7 to 3.0 μg/mL. nih.gov Another study synthesized a series of thieno[2,3-d]pyrimidine (B153573) derivatives, with one compound in particular showing potent cytotoxicity against A549 (lung), HCT116 (colon), and MCF-7 (breast) cell lines with very low IC₅₀ values.

Table 1: In Vitro Cytotoxicity of Selected Chromene Derivatives against Human Cancer Cell Lines

Compound TypeCell LineCancer TypeIC₅₀ ValueReference
4H-benzo[h]chromene analog (Compound 59)VariousNot Specified0.7 - 3.0 µg/mL nih.gov
4H-benzo[h]chromene analog (Compound 60)VariousNot Specified0.8 - 1.4 µg/mL nih.gov

Induction of Cellular Effects (e.g., Mitotic Arrest, Cell Multinucleation, Apoptosis, Senescence)

The antiproliferative activity of 4H-chromene derivatives is often linked to their ability to induce programmed cell death, or apoptosis. nih.govnih.gov Studies have shown that these compounds can trigger apoptosis through mechanisms that include caspase-dependent pathways. nih.gov The induction of apoptosis is a key strategy for effective cancer treatment. nih.gov Furthermore, some 4-aryl-4H-chromenes are recognized as potent inducers of apoptosis. nih.gov

Molecular Mechanisms of Antitumoral Action

A primary molecular mechanism identified for the antitumoral action of 4H-chromene analogs is their interaction with tubulin. nih.gov By interacting with the colchicine (B1669291) binding site on tubulin, these compounds obstruct its polymerization. nih.gov This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, which in turn initiates caspase-dependent apoptosis and subsequent cancer cell death. nih.gov This mechanism also allows these molecules to target and interrupt tumor vasculature. nih.gov Other research into chromene-based hybrids has explored the inhibition of targets such as the Epidermal Growth Factor Receptor (EGFR) as a potential anticancer strategy. nih.gov

Antioxidant Capacity and Mechanisms

In addition to their other biological activities, chromene derivatives have been investigated for their antioxidant potential. researchgate.netpharmpharm.ru The ability to scavenge free radicals is a crucial property for preventing oxidative stress, which is implicated in numerous disease states.

The antioxidant activity of novel 4H-chromene derivatives is often evaluated using the DPPH (1,1-diphenyl-2-picryl-hydrazyl) radical scavenging assay. researchgate.net In such studies, various synthesized 4H-chromene compounds have demonstrated good percentage of inhibition relative to standard antioxidants like ascorbic acid. researchgate.net Quantum-chemical calculations have been employed to understand the mechanisms behind these properties, suggesting that the highest occupied molecular orbital (HOMO), which exhibits electron-donating properties, is often localized on the propenone fragment of the chromene structure, confirming the likelihood of antiradical activity. pharmpharm.ru In vitro studies have subsequently confirmed that these compounds are most active in relation to the DPPH radical. pharmpharm.ru

Radical Scavenging Potential

The antioxidant capacity of chromone derivatives is a widely studied area. The primary mechanism often investigated is their ability to scavenge free radicals, which are implicated in a variety of disease pathologies. The radical scavenging activity of chromone derivatives is noted to be considerably lower than that of flavonoids. researchgate.net

Studies on related compounds indicate that their protective effects may stem from inhibiting the accumulation of intracellular free radicals rather than through direct scavenging. nih.gov For instance, the free radical scavenging capacity can be assessed by monitoring the disappearance of the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl). nih.govgoogle.com While direct data for this compound is limited, research on analogous chromone structures provides insight. For example, a related compound, methyl 2-acetyl-5-methoxy-4-oxo-4H-chromen-7-carboxylate (MM1), has demonstrated high antioxidant activity, with the ability to capture over 80% of DPPH free radicals at a concentration of 400 ppm. researchgate.netresearchgate.net This suggests that the chromone scaffold is key to this activity.

Table 1: Radical Scavenging Activity of Related Chromone Derivatives

Compound/Class Assay Finding Reference
Chromone Derivatives DPPH Activity is considerably lower compared to flavonoids. researchgate.net
Vitamin K Derivatives (related scaffold) Intracellular Free Radicals Protection is mediated by inhibiting the accumulation of intracellular free radicals, not by direct scavenging. nih.gov

Metal Chelation Properties

The structure of chromone has been identified as a candidate for derivatization to facilitate the coordination of metal ions. researchgate.net This property is significant as metal ions play crucial roles in various biological processes, and their dysregulation is linked to several diseases. The ability of a compound to chelate metal ions can be a mechanism for its therapeutic effect.

Research into chromone derivatives has led to the synthesis of receptors that exhibit a "turn-on" fluorescence response in the presence of specific metal ions, such as mercury (Hg²⁺), in aqueous solutions. researchgate.net Computational studies, including Density Functional Theory (DFT) calculations, have been employed to understand the mode of metal coordination. researchgate.net These findings underscore the potential of the chromone framework, central to this compound, to be tailored for metal chelation applications.

Anti-inflammatory Properties

The chromone scaffold is a well-established privileged structure in drug discovery, with many of its derivatives being recognized for their anti-inflammatory properties. rsc.orgcienciavitae.pt The general class of chromone derivatives has been investigated for its potential to mitigate inflammatory processes, making it a focal point for the development of new anti-inflammatory agents. google.comufp.pt While specific anti-inflammatory data on this compound is not extensively detailed in the provided context, the known activities of the broader chemical class suggest this is a promising area of investigation. researchgate.netcienciavitae.ptcienciavitae.pt

Other Investigated Biological Activities (e.g., Antidiabetic, Antiviral, Antiallergic)

Beyond its antioxidant and anti-inflammatory potential, the this compound scaffold and its analogs have been explored for a variety of other biological activities.

Antidiabetic Activity: Chromone-2-carboxamide derivatives have been reported to possess potential antidiabetic properties. researchgate.net This line of research also extends to the treatment of broader metabolic diseases. google.com

Antiviral Activity: The chromone core structure is associated with antiviral properties. rsc.orgresearchgate.net This activity has been noted in several studies of chromone derivatives, highlighting a potential application against viral infections. nih.gov

Antiallergic Activity: Several chromone derivatives have been attributed with anti-allergic effects. rsc.orgresearchgate.net Specific investigations have used methods like the homologous passive cutaneous anaphylaxis (PCA) reaction in rats to determine this activity. researchgate.net

Table 2: Summary of Other Investigated Biological Activities for the Chromone Scaffold

Biological Activity Finding Reference(s)
Antidiabetic Chromone-2-carboxamide derivatives reported to have antidiabetic activities. google.comresearchgate.net
Antiviral The chromone scaffold is associated with antiviral properties. rsc.orgresearchgate.netnih.gov

Computational Chemistry and Molecular Modeling in Chromene Carboxamide Research

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). These studies are fundamental in drug design for understanding the interactions that govern molecular recognition.

Prediction of Ligand-Target Protein Binding Modes and Affinities

Molecular docking simulations are pivotal in predicting how chromene-carboxamide derivatives, including 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its analogs, bind to the active sites of various protein targets. These studies calculate the binding affinity, often expressed as a docking score or binding energy, which helps in ranking potential drug candidates.

For instance, while N-phenyl-4-oxo-4H-chromene-2-carboxamides were found to be inactive as Monoamine Oxidase (MAO) inhibitors, docking studies were employed to understand this lack of activity, especially in contrast to their active 3-carboxamide isomers researchgate.netnih.gov. The conformational and structural features of the 2-carboxamide (B11827560) isomers likely prevent optimal binding within the MAO active site nih.govnih.gov.

In studies of related compounds, derivatives have shown promise against other targets. For example, N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides displayed favorable binding interactions with target proteins HERA and 3MNG in silico d-nb.info. Similarly, a series of (4-sulfamoylphenyl)-4H-chromene-2-carboxamide derivatives were docked into various human Carbonic Anhydrase (hCA) isoforms (hCA I, II, IX, and XII) to elucidate their inhibition mechanisms nih.gov.

Table 1: Examples of Molecular Docking Studies on Chromene-Carboxamide Derivatives

Compound ClassProtein TargetKey Finding
N-phenyl-4-oxo-4H-chromene-2-carboxamidesMonoamine Oxidase (MAO)Found to be inactive; docking studies were used to investigate the structural basis for this lack of inhibition. researchgate.netnih.gov
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamidesHERA and 3MNGShowed good binding interactions, suggesting potential as cytotoxic and antioxidant drug candidates. d-nb.info
(4-sulfamoylphenyl)-4H-chromene-2-carboxamide derivativesCarbonic Anhydrase (hCA) IsoformsDocking studies were performed to explain the inhibition mechanism against hCA I, II, IX, and XII. nih.gov

Identification of Key Interacting Residues and Binding Site Features

A primary outcome of molecular docking is the identification of specific amino acid residues within the protein's binding pocket that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and π–π stacking, are crucial for the stability of the ligand-protein complex.

Structural analysis of this compound has revealed that its conformation is heavily influenced by strong intramolecular interactions researchgate.netnih.gov. The amide nitrogen and the carboxyl oxygen of the carboxamide group often participate in hydrogen bonding with the chromene ring's oxygen atom and an ortho hydrogen of the phenyl ring, respectively researchgate.netnih.gov. This constrained conformation affects how the molecule can present itself to a protein's active site, which can explain its inactivity against targets like MAO nih.govnih.gov. These intramolecular bonds can limit the availability of hydrogen bond donors and acceptors for forming intermolecular connections with target residues nih.gov.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. These simulations are used to assess the conformational stability of ligands like this compound and the stability of the ligand-protein complex once docked.

For chromene-2-carboxamides, structural studies have highlighted that intramolecular hydrogen bonding significantly constrains the rotation of the chromone (B188151) and phenyl rings nih.gov. This leads to a more planar and rigid structure than might otherwise be expected nih.gov. MD simulations can validate these findings by showing how the ligand behaves in a simulated physiological environment, confirming the stability of such intramolecularly bonded conformations. While specific MD simulation studies for this compound are not extensively detailed in the available literature, the technique has been applied to similar chromene derivatives to confirm the stability of docking poses and analyze the dynamics of key interactions over time mdpi.com.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods can calculate parameters such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding a molecule's reactivity and interaction capabilities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds.

While specific QSAR models for this compound are not prominent, the principles of structure-activity relationships (SAR) are actively studied within the chromene-carboxamide class. For example, SAR studies on related chromene-sulfonamide hybrids revealed that the type and position of substituents on the chromene ring are critical for inhibitory activity against carbonic anhydrase isoforms nih.gov. It was noted that methyl groups at certain positions were beneficial for activity, while others were detrimental nih.gov. Similarly, studies on related 2-oxo-2H-chromene-3-carboxamide derivatives have utilized 3D-QSAR to understand the structural requirements for targeting acetylcholinesterase mdpi.com. These studies highlight the importance of the carboxamide linker and substitutions on the phenyl ring in modulating biological activity.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Drug-Likeness Assessment

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound, which are crucial for its development as a drug. These predictions help in assessing a molecule's "drug-likeness" by evaluating properties like solubility, permeability, and metabolic stability, allowing for the early filtration of candidates that are likely to fail in later stages of drug development.

Table 2: Representative In Silico ADME Parameters for Drug-Likeness Assessment

ADME PropertyDescriptionImportance in Drug Design
Molecular WeightThe mass of one mole of the compound.Lower molecular weight (<500 Da) is generally preferred for better absorption.
LogP (Lipophilicity)The logarithm of the partition coefficient between octanol and water; a measure of hydrophobicity.Values typically between 1 and 5 are optimal for membrane permeability and solubility.
Hydrogen Bond DonorsThe number of N-H and O-H bonds in the molecule.Fewer than 5 is generally desirable for good membrane permeability.
Hydrogen Bond AcceptorsThe number of nitrogen and oxygen atoms.Fewer than 10 is generally preferred for good membrane permeability.
Topological Polar Surface Area (TPSA)The surface sum over all polar atoms, primarily oxygen and nitrogen.Lower TPSA is correlated with better permeability across the blood-brain barrier and cell membranes.

Rational Design and Virtual Screening of Novel Derivatives

Computational chemistry plays a pivotal role in the discovery of novel derivatives of this compound by enabling the rational design and virtual screening of new chemical entities. These in silico techniques allow researchers to predict the biological activity of hypothetical molecules, prioritize synthetic efforts, and gain a deeper understanding of structure-activity relationships (SAR) before committing to extensive laboratory work.

Rational Design

Rational drug design involves modifying a lead compound's structure based on a detailed understanding of its interaction with a biological target. Molecular docking studies are a cornerstone of this approach, providing insights into the binding modes of chromene-carboxamide derivatives within the active sites of enzymes or receptors.

A notable example is the design of chromene-containing aromatic sulfonamides as carbonic anhydrase (CA) inhibitors. nih.gov In these studies, the this compound scaffold was modified to incorporate a sulfamoylphenyl group. Molecular docking simulations were performed to explain the inhibition mechanism and guide the synthesis of derivatives with enhanced potency and selectivity. The studies revealed that the deprotonated sulfonamide group chelates the Zn(II) ion in the enzyme's active site. nih.gov The SAR analysis demonstrated that substitutions on the chromene ring significantly influenced inhibitory activity against different CA isoforms. For instance, an unsubstituted chromene ring was beneficial for inhibiting the hCA IX isoform, whereas specific methyl substitutions could either decrease or maintain high activity. nih.gov

Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by 4-oxo-N-(4-sulfamoylphenyl)chromene-2-carboxamide Derivatives nih.gov

CompoundSubstitution on Chromene RingKi for hCA I (nM)Ki for hCA II (nM)Ki for hCA IX (nM)
5aUnsubstituted5314101.516.6
5f7,8-dimethyl-45.319.5
5h6-methyl-69.822.5
Acetazolamide (Reference)N/A25012.125.7

Similarly, structural insights have been crucial in designing chromone carboxamides as monoamine oxidase (MAO) inhibitors. Comparative analysis of N-phenyl-4-oxo-4H-chromene-3-carboxamides, which show activity, and their inactive 2-carboxamide isomers like this compound, helps in rationalizing the structural requirements for MAO inhibition. nih.gov Docking studies for active 2H-chromene-3-carboxamide derivatives have shown that interactions with key residues, such as CYSA 172 in the hMAO-B active site, are critical for binding and inhibitory activity. nih.gov

Virtual Screening

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. This approach was effectively used to identify chromone-2-carboxamide analogs as potential anti-biofilm agents by targeting the PqsR receptor in Pseudomonas aeruginosa. nih.gov

In this research, a library of "direct" (e.g., this compound) and "retro" carboxamide analogs was computationally screened. nih.gov The predicted binding energies from these docking simulations were used to prioritize compounds for synthesis and biological evaluation. The results indicated that several retro-carboxamide derivatives were predicted to be better ligands for the PqsR receptor than the direct isomers. For example, the unsubstituted retro-amide 6a showed a more favorable predicted binding energy than its direct counterpart 3a . nih.gov This computational prediction was later validated by in vitro testing, which confirmed that several retro-carboxamides were potent inhibitors of biofilm formation. nih.gov

Table 2: Predicted Binding Energies of "Direct" and "Retro" Chromene-Carboxamide Analogs Against PqsR nih.gov

CompoundSeriesN-Phenyl SubstitutionPredicted Binding Energy (Ebind kcal·mol−1)
3aDirectUnsubstituted-8.0
6aRetroUnsubstituted-9.1
3dDirect4'-propyl-8.7
6nRetro2,4-dinitro-9.3
PQS (Native Ligand)N/AN/A-8.0

These examples underscore the power of computational chemistry and molecular modeling to guide and accelerate the discovery process. By integrating rational design and virtual screening, researchers can efficiently explore the vast chemical space of this compound derivatives to identify promising new therapeutic agents.

Future Perspectives and Research Directions for 4 Oxo N Phenyl 4h Chromene 2 Carboxamide

Development of Advanced and Sustainable Synthetic Methodologies

Traditional multi-step syntheses of chromene derivatives often involve hazardous reagents, harsh conditions, and significant waste production. nih.gov The future of synthesizing 4-oxo-N-phenyl-4H-chromene-2-carboxamide lies in the adoption of green chemistry principles to create more efficient, cost-effective, and environmentally benign processes. nih.gov

Key advancements focus on:

Microwave and Ultrasound-Assisted Synthesis: These techniques accelerate reaction rates, often leading to higher yields and cleaner products with reduced energy consumption. nih.govresearchgate.netsibran.ru For instance, the synthesis of the precursor 4-oxo-4H-chromene-2-carboxylic acids can be achieved with very high yields (93–97%) using microwave irradiation. nih.gov Ultrasound sonication has also been effectively used for one-pot multicomponent reactions to create chromene derivatives. sibran.ru

One-Pot, Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, minimizing intermediate isolation steps and solvent usage. rsc.org Protocols using catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) or L-proline have been developed for related chromene structures, offering simple operational procedures and high yields. rsc.orgrsc.org

Eco-Friendly Solvents and Catalysts: The use of water or other green solvents in place of volatile organic compounds is a major focus. researchgate.netrsc.org Research into non-toxic, reusable catalysts is also a priority to reduce the ecological impact of synthesis. nih.gov

Table 1: Comparison of Synthetic Methodologies for Chromene Scaffolds

Feature Conventional Synthesis Advanced & Sustainable Synthesis
Conditions Often requires high temperatures and long reaction times. Utilizes microwave or ultrasound energy for rapid reactions. researchgate.netsibran.ru
Efficiency Multi-step procedures with purification at each stage. One-pot, multicomponent reactions increase efficiency. rsc.org
Solvents Typically uses volatile and hazardous organic solvents. Employs green solvents like water or ethanol. rsc.orgresearchgate.net
Waste Generates significant amounts of chemical waste. Reduced waste production and improved atom economy. rsc.org
Catalysts May use stoichiometric, non-recoverable reagents. Uses low-loading, often reusable, and non-toxic catalysts. nih.gov

Comprehensive Biological Profiling and Target Deconvolution

The chromene scaffold is associated with a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. orientjchem.orgnih.govresearchgate.net For this compound, a critical future direction is to move beyond broad activity screening to detailed biological profiling. This involves identifying the specific molecular targets and pathways through which the compound exerts its effects—a process known as target deconvolution.

Derivatives of the chromene-carboxamide scaffold have already been linked to several key biological targets:

Carbonic Anhydrases (CAs): Certain (4-sulfamoylphenyl)-4H-chromene-2-carboxamide derivatives are potent inhibitors of human CA isoforms, particularly the tumor-associated hCA IX. mdpi.comresearchgate.net

Aldo-Keto Reductases (AKRs): Virtual screening has identified chromene-3-carboxamide derivatives as potent inhibitors of AKR1B10, a protein identified as a therapeutic target in several cancers. nih.govebi.ac.uk

Tubulin: Novel synthetic chromenes have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells, highlighting their potential as microtubule-destabilizing agents. nih.gov

Kinases and Other Enzymes: Various chromene derivatives have shown inhibitory activity against targets like monoamine oxidase (MAO) and DNA gyrase. mdpi.comnih.gov

Future research will require the use of advanced techniques like chemical proteomics, thermal shift assays, and genetic screening to build a comprehensive target-ligand map for this compound and its analogs.

Table 2: Biological Activities and Identified Targets of Chromene-Carboxamide Derivatives

Derivative Class Biological Activity Identified Molecular Target(s) Citation(s)
4-Oxo-N-(sulfamoylphenyl)-4H-chromene-2-carboxamides Anticancer, Antiglaucoma (potential) Carbonic Anhydrase (CA) isoforms I, II, IX, XII mdpi.com
2H-Chromene-3-carboxamides Anticancer Aldo-Keto Reductase (AKR1B10) nih.govebi.ac.uk
Synthetic 4H-chromenes Anticancer (Triple-Negative Breast Cancer) β-tubulin (colchicine binding site) nih.gov
2H-Chromene-3-carboxamides Neuroprotective (potential) Monoamine Oxidase B (MAO-B) nih.gov
Flavanone-chromene hybrids Antimicrobial DNA Gyrase B mdpi.com

Rational Design of Next-Generation Chromene-Carboxamide Scaffolds for Enhanced Activity and Selectivity

Rational drug design aims to create new molecules with improved potency and selectivity based on a deep understanding of their structure-activity relationships (SAR). For the this compound scaffold, this involves systematic structural modifications to optimize interactions with a specific biological target.

Key strategies include:

Molecular Hybridization: Combining the chromene-carboxamide scaffold with other pharmacophores can create hybrid molecules with synergistic or additive effects. nih.gov For example, linking it with a sulfonamide moiety has proven successful in targeting carbonic anhydrases. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a library of analogs with varied substituents on the phenyl ring and the chromene core, researchers can determine which chemical features are crucial for activity. For instance, SAR studies on related chromene sulfonamides revealed that the presence of methyl groups at specific positions on the chromene ring was beneficial for hCA inhibitory activity. nih.gov

Scaffold Modification: Altering the core structure itself, such as changing the position of the carboxamide group from C2 to C3, can dramatically impact biological activity. researchgate.net Similarly, modifying the linker between the chromene and phenyl rings can influence potency and selectivity. nih.gov

Table 3: Structure-Activity Relationship (SAR) Insights for Chromene Derivatives

Scaffold Modification Target Effect on Activity/Selectivity Citation(s)
Addition of sulfonamide moiety to chromene-carboxamide Carbonic Anhydrase (CA) Creates potent and selective inhibitors of tumor-associated CA isoforms. nih.govmdpi.com
Introduction of aliphatic linker between chromene and sulfamoylphenyl group Carbonic Anhydrase I (hCA I) Derivatives of 4-oxo-N-(4-sulfamoylphenethyl)chroman-2-carboxamide are more potent inhibitors than those without the linker. nih.gov
Substitution on the N-phenyl ring (coumarin-3-carboxamides) Monoamine Oxidase B (hMAO-B) Electron-withdrawing groups like fluorine improve potency. mdpi.com
Substitution at position 8 of the chromen-4-one core G Protein-Coupled Receptor 55 (GPR55) Attachment of various benzamido residues allows for tuning of efficacy, creating both agonists and antagonists. acs.org

Exploration of New Biological Targets and Therapeutic Applications

The chemical versatility of the chromene scaffold suggests that this compound and its derivatives may interact with a wide range of biological targets beyond those already identified. Future research will focus on exploring new therapeutic applications.

Potential new areas for exploration include:

Neurodegenerative Diseases: The demonstrated inhibition of monoamine oxidase (MAO) by some chromene derivatives suggests potential applications in conditions like Parkinson's disease. researchgate.netnih.gov Further screening against other CNS targets could uncover new leads for neurological disorders.

Metabolic Diseases: The lipid-activated G protein-coupled receptor GPR55, a target for some chromen-4-one derivatives, is implicated in metabolic diseases. acs.org This opens an avenue to explore the potential of the this compound scaffold in this area.

Inflammatory and Autoimmune Disorders: Given the known anti-inflammatory properties of chromenes, exploring specific targets within inflammatory cascades (e.g., cyclooxygenases, lipoxygenases) could lead to new treatments for chronic inflammatory diseases. orientjchem.orgnih.gov

Infectious Diseases: The established antimicrobial activity against various pathogens warrants broader screening and investigation into novel mechanisms of action to combat drug-resistant infections. rsc.orgmdpi.com

Application of Artificial Intelligence and Machine Learning in Chromene-Carboxamide Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of new drugs, including derivatives of this compound. nih.govmdpi.com These computational tools can analyze vast datasets to accelerate the entire discovery pipeline. taylorandfrancis.com

Applications of AI/ML in this context include:

Target Identification and Validation: AI algorithms can analyze biological data to identify and prioritize new potential protein targets for the chromene-carboxamide scaffold. researchgate.net

Virtual Screening and Hit Identification: Instead of manually synthesizing and testing thousands of compounds, AI-driven virtual screening can rapidly predict the binding affinity of millions of virtual chromene derivatives against a specific target, identifying the most promising candidates for synthesis. mdpi.commdpi.com This approach has already been used successfully to find chromene-based inhibitors. nih.govebi.ac.uk

De Novo Drug Design: Generative AI models can design entirely new chromene-carboxamide analogs with optimized properties, such as high potency, selectivity, and favorable pharmacokinetic profiles.

Property Prediction: ML models can accurately predict the physicochemical and ADME (absorption, distribution, metabolism, excretion) properties of new derivatives, helping to prioritize compounds with a higher likelihood of success in later developmental stages. nih.govtaylorandfrancis.com

The integration of AI promises to reduce the time and cost of discovery, enabling a more focused and efficient search for the next generation of therapeutic agents based on the this compound structure.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-oxo-N-phenyl-4H-chromene-2-carboxamide, and how can reaction conditions be optimized to minimize side products?

  • The compound is typically synthesized via condensation reactions. For example, reacting chromene-3-carboxylic acid derivatives with aniline in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions . Optimization involves controlling stoichiometry, temperature (e.g., reflux in dry DMF), and using bases like potassium carbonate to deprotonate intermediates . Purity is enhanced via silica gel column chromatography (hexane/ethyl acetate gradients) and recrystallization from acetone .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm structural motifs (e.g., carbonyl at ~170 ppm, aromatic protons at 6.5–8.5 ppm). FT-IR identifies key functional groups (C=O stretch at ~1650 cm1^{-1}) . X-ray crystallography (using SHELX programs) resolves 3D conformation and hydrogen-bonding networks. For example, SHELXL refines high-resolution data to R-factors < 0.05, ensuring atomic precision .

Q. How can researchers design experiments to probe the reactivity of the chromene core in annulation or cycloaddition reactions?

  • The α,β-unsaturated carbonyl system in chromene derivatives participates in Diels-Alder or Michael additions. For instance, annulations with dienophiles (e.g., maleimides) under thermal or Lewis acid catalysis (e.g., ZnCl2_2) yield fused heterocycles . Reaction progress is monitored via TLC, and products are characterized by HRMS and 1^1H NMR .

Advanced Research Questions

Q. What methodologies effectively resolve contradictions in reported bioactivity data for this compound derivatives?

  • Discrepancies in bioactivity (e.g., anti-cancer IC50_{50} values) may arise from assay variability (cell lines, incubation times) or compound purity. Rigorous quality control (HPLC >98% purity) and standardized protocols (e.g., MTT assays at 48h) are critical. Computational docking (e.g., AutoDock Vina) can validate target interactions (e.g., kinase inhibition) .

Q. How can researchers leverage structural analogs to enhance the pharmacological profile of this compound?

  • Substitution patterns : Introducing electron-withdrawing groups (e.g., -NO2_2) at C-6 improves electrophilicity for covalent binding. Bioisosteres : Replacing the phenyl group with heteroaryl (e.g., pyridine) enhances solubility. SAR studies show allyl groups (e.g., 8-allyl derivatives) increase anti-inflammatory activity in LPS-induced macrophage models .

Q. What strategies address low yields in large-scale synthesis of this compound?

  • Batch optimization : Scaling reactions under inert atmospheres (N2_2) reduces oxidation. Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps. Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups with >80% yield .

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